molecular formula C16H20N4O2S B14928183 N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B14928183
M. Wt: 332.4 g/mol
InChI Key: LAPVUZUULRWUDK-UHFFFAOYSA-N
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Description

N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopentathiophene ring with a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclopentathiophene Ring: This can be achieved through a series of cyclization reactions involving sulfur-containing reagents.

    Introduction of the Pyrazole Moiety: This step involves the reaction of the cyclopentathiophene intermediate with hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its combination of a cyclopentathiophene ring and a pyrazole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

InChI

InChI=1S/C16H20N4O2S/c1-4-20-9(3)12(8(2)19-20)15(22)18-16-13(14(17)21)10-6-5-7-11(10)23-16/h4-7H2,1-3H3,(H2,17,21)(H,18,22)

InChI Key

LAPVUZUULRWUDK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N)C

Origin of Product

United States

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